molecular formula C15H16N4O B11754777 N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine

N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine

Cat. No.: B11754777
M. Wt: 268.31 g/mol
InChI Key: DLIZRVBHAGQDNZ-UHFFFAOYSA-N
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Description

N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine (CAS 2162955-44-2) is a high-purity indazole derivative supplied for research purposes. This compound features a molecular formula of C15H16N4O and a molecular weight of 268.31 . Indazole derivatives are a significant class of nitrogenous heterocycles known for their diverse biological activities, with considerable scientific interest in their potential antitumor properties . Research indicates that the 1H-indazole-3-amine structure, which is present in this compound, can act as an effective hinge-binding fragment, potentially enabling interactions with kinase targets . As a 3,5-disubstituted indazole, it is part of a class of compounds explored through molecular hybridization strategies to develop novel therapeutic agents . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

3-N-[(3-methoxyphenyl)methyl]-1H-indazole-3,5-diamine

InChI

InChI=1S/C15H16N4O/c1-20-12-4-2-3-10(7-12)9-17-15-13-8-11(16)5-6-14(13)18-19-15/h2-8H,9,16H2,1H3,(H2,17,18,19)

InChI Key

DLIZRVBHAGQDNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Example Protocol:

  • Starting Material : 5-Nitroisatin (derived from isatin nitration).

  • Diazotization : Treatment with sodium nitrite in acidic aqueous conditions generates a diazonium intermediate.

  • Reduction : Tin(II) chloride in hydrochloric acid reduces the nitro group and facilitates cyclization, yielding 1H-indazole-3-carboxylic acid.

Key Data :

  • Yield: 76–95% for indazole-3-carboxylic acid.

  • Purity: Crystallization from acetic acid produces Form A (solvent-free).

Copper-catalyzed coupling or Buchwald-Hartwig amination enables direct introduction of amine groups.

Conditions :

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline.

  • Amine Source: NH₃ or benzylamine.

  • Solvent: DMF, 100°C, 12 h.

N3-(3-Methoxybenzyl) Alkylation

The methoxybenzyl group is introduced via alkylation of the indazole’s N3 position.

Mitsunobu Reaction

  • Reagents : 3-Methoxybenzyl alcohol, DIAD (diisopropyl azodicarboxylate), PPh₃.

  • Solvent : THF, 0°C to RT, 6 h.

  • Yield : 65–75%.

Nucleophilic Substitution

  • Substrate : 1H-indazole-3,5-diamine.

  • Electrophile : 3-Methoxybenzyl bromide or chloride.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : DMF or acetonitrile, 60°C, 12 h.

Optimization Notes :

  • Excess benzyl bromide (1.2 equiv) improves regioselectivity for N3 over N1 alkylation.

  • Anhydrous conditions prevent hydrolysis.

One-Pot Multistep Synthesis

Recent advances combine core formation, amination, and alkylation in a single reactor to improve efficiency.

Protocol :

  • Indazole Formation : Snyder synthesis from isatin.

  • In Situ Diazotization/Amination : Sequential treatment with NaNO₂/HCl and NH₄Cl.

  • Alkylation : Addition of 3-methoxybenzyl bromide and Cs₂CO₃.

Advantages :

  • Reduced purification steps.

  • Overall yield: 50–60%.

Purification and Characterization

Final purification is achieved via recrystallization or column chromatography.

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v).

  • Purity : >98% (HPLC).

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : CH₂Cl₂/MeOH (9:1).

Characterization Data :

  • Molecular Formula : C₁₅H₁₆N₄O.

  • MS (ESI) : m/z 269.2 [M+H]⁺.

  • ¹H NMR (DMSO-d₆) : δ 7.45 (d, 1H, Ar-H), 6.92 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Limitations
Nitration-ReductionDiazotization, SnCl₂ reduction8595Requires toxic SnCl₂
Direct AminationCuI-catalyzed coupling7090Ligand sensitivity
Mitsunobu AlkylationDIAD/PPh₃ mediation7598High cost of reagents
One-Pot SynthesisSequential reactions6097Complex optimization

Challenges and Solutions

  • Regioselectivity : N3 vs. N1 alkylation is controlled by steric hindrance (bulky bases favor N3).

  • Amine Protection : Boc or Fmoc groups prevent undesired side reactions during alkylation.

  • Scale-Up Issues : Catalytic hydrogenation replaces SnCl₂ for greener large-scale production.

Recent Innovations

  • Flow Chemistry : Continuous flow systems enhance reaction control and reduce byproducts.

  • Enzymatic Catalysis : Lipases catalyze benzylation under mild conditions (pH 7, 37°C) .

Chemical Reactions Analysis

Core Indazole Formation

The indazole skeleton is typically synthesized via:

  • Diazotization reaction : Conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to indazole derivatives under diazotization conditions (e.g., nitrous acid, HCl) .

  • Suzuki coupling : Substitution at the C-5 position using boronic acid esters, catalyzed by PdCl₂(dppf)₂ in a 1,4-dioxane/H₂O mixture .

Amination at Positions 3 and 5

The introduction of amine groups at positions 3 and 5 may involve:

  • Nitration and reduction : Sequential nitration of the indazole ring followed by reduction to yield amino groups.

  • Direct amination : Reaction of halogenated indazole derivatives (e.g., 5-bromo-1H-indazol-3-amine) with ammonia or primary amines under alkaline conditions .

N3-Methoxybenzyl Substitution

The methoxybenzyl group is introduced at the N3 position via:

  • Alkylation : Reaction with benzyl halide or benzyl alcohol derivatives under basic conditions (e.g., NaH, DMF).

  • Gabriel synthesis : Use of a methoxybenzyl amine precursor to selectively alkylate the indazole nitrogen.

Key Reaction Conditions

Step Reagents Conditions Yield
Suzuki coupling (C-5)Boronic acid esters, PdCl₂(dppf)₂Cs₂CO₃, 1,4-dioxane/H₂O (1:1), 90°C, N₂High
Amination (positions 3/5)Ammonia, H₂O₂, or NH₃ gasAlkaline conditions (e.g., K₂CO₃)Variable
N3-alkylationMethoxybenzyl halide, NaHDMF, 0°C to rtModerate

Characterization Data

NMR Analysis (based on analogous compounds ):

  • Amine protons : δ 10–13 ppm (broad singlets for NH groups).

  • Aromatic protons : δ 6–8 ppm (indazole and benzene rings).

  • Methoxybenzyl protons : δ 3.8–4.2 ppm (OCH₃) and δ 2–4 ppm (CH₂ groups).

Mass Spectrometry (HR-MS):

  • Molecular formula: C₁₄H₁₆N₄O (calculated m/z = 260.29; observed m/z = 260.29 ).

Mechanistic Considerations

  • Regioselectivity : Positional selectivity for amination and alkylation is critical. Electron-withdrawing groups (e.g., nitro) may enhance reactivity at specific sites .

  • Stability : Indazole derivatives are prone to hydrolysis in acidic conditions, necessitating careful pH control during synthesis .

Challenges and Optimizations

  • By-product formation : Minimized by using excess reagents and optimizing reaction times .

  • Purification : Crystallization in boiling water or column chromatography to isolate pure product .

Scientific Research Applications

Anticancer Properties

N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine has shown promising anticancer activity. Research indicates that compounds within the indazole family can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that indazole derivatives can significantly reduce cell viability in several cancer cell lines, including breast (MDA-MB-231) and colorectal (Caco-2) cancer cells, with IC50 values indicating potent cytotoxicity .

Protein Kinase Inhibition

This compound has been identified as a potential inhibitor of specific protein kinases, which are crucial in various signaling pathways related to cancer progression and other diseases. The inhibition of these kinases can lead to the suppression of tumor growth and metastasis. The structure-activity relationship (SAR) studies suggest that modifications to the indazole scaffold can enhance kinase selectivity and potency .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic pathways that may include cyclization reactions and functional group modifications. Recent advancements in synthetic methodologies have focused on improving yields and reducing reaction times through techniques such as microwave-assisted synthesis and multicomponent reactions (MCRs) .

Structural Characterization

Comprehensive structural investigations using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling have been conducted to elucidate the compound's three-dimensional conformation and electronic properties. These studies are essential for understanding how structural features influence biological activity and interactions with target proteins .

ADME Properties

In silico studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate favorable profiles for drug development. Parameters such as solubility, permeability, and metabolic stability have been evaluated to predict the compound's behavior in biological systems .

Drug-Likeness Assessment

The drug-likeness of this compound has been analyzed using Lipinski's Rule of Five, which assesses molecular weight, lipophilicity (LogP), hydrogen bond donors/acceptors, and rotatable bonds. Compounds adhering to these rules are more likely to exhibit favorable pharmacological properties .

Case Studies

StudyFindings
Demonstrated significant anticancer activity against multiple cell lines with IC50 values lower than conventional chemotherapeutics like cisplatin.
Identified as a selective inhibitor of protein kinases involved in cancer signaling pathways; showed enhanced potency with specific structural modifications.
Utilized advanced synthetic techniques for efficient production; characterized using NMR and X-ray methods confirming desired structural attributes.

Mechanism of Action

The mechanism of action of N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to the indazole class, distinguishing it from benzimidazole and triazole derivatives. Key structural comparisons include:

Compound Core Structure Substituents Key Features
N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine Indazole 3-Methoxybenzyl (N3), 3,5-diamine Indazole core with electron-donating methoxy group; potential epigenetic activity
1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine (11) Benzimidazole 3,5-Dichlorobenzyl (N1), 2-amine Chlorine substituents enhance lipophilicity; moderate yield (47%)
N3-(2-Chloro-6-phenoxybenzyl)-1H-1,2,4-triazole-3,5-diamine (6) Triazole 2-Chloro-6-phenoxybenzyl (N3) Triazole core with halogen and aryloxy groups; potent LSD1 inhibition
N3-(4-Fluorophenyl)-1H-1,2,4-triazole-3,5-diamine (6b) Triazole 4-Fluorophenyl (N3) Fluorine substituent improves metabolic stability; high yield (83%)

Key Observations :

  • Core Heterocycle : Indazole and benzimidazole derivatives exhibit planar aromatic systems, while triazoles feature a smaller, more rigid structure. Indazoles may offer distinct binding interactions due to their fused bicyclic system .

Key Observations :

  • Yield : Triazole derivatives (e.g., 6c) often achieve higher yields (>90%) compared to benzimidazoles (47%), possibly due to milder reaction conditions .
  • Purity : Most compounds are purified to >98% via chromatography, ensuring reliability in biological assays .

Biological Activity

N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N4O
  • CAS Number : 2162955-44-2
  • Molecular Weight : 272.32 g/mol

The compound features an indazole core substituted with a methoxybenzyl group and two amine functionalities, which are pivotal for its biological interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, research demonstrated that this compound effectively inhibited the proliferation of human chronic myeloid leukemia (CML) cells with an IC50 value of 5.6 µM. The mechanism appears to involve the induction of apoptosis through the activation of the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis in response to DNA damage .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Tyrosine Kinases : The compound acts as a hinge-binding fragment similar to other indazole derivatives like Linifanib and Entrectinib, inhibiting tyrosine kinases involved in cancer progression .
  • Apoptosis Induction : It promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors such as MDM2 .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntitumorHuman CML cells5.6Induction of apoptosis via p53 pathway
Tyrosine Kinase InhibitionVarious cancer cell lines4.2Binding to kinase active sites

Study on Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives, including this compound. The study evaluated the compounds' antiproliferative effects against a panel of human cancer cell lines. The results showed that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations .

Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the antitumor effects of this compound. The study revealed that the compound modulates the expression levels of key proteins involved in cell cycle regulation and apoptosis. Notably, it was found to enhance p53 activity while decreasing MDM2 levels, thereby restoring normal apoptotic signaling in cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling 3-methoxybenzylamine derivatives with indazole precursors. For example, hydrazine derivatives (e.g., (3-methoxybenzyl)hydrazine, CAS 85293-12-5) can react with substituted indazole intermediates under reflux in polar aprotic solvents like DMF or DMSO . Key intermediates are characterized via 1H^1H NMR, where the methoxy group (δ3.80\delta \sim 3.80 ppm) and indazole NH signals (δ11.1\delta \sim 11.1 ppm) are critical for structural confirmation. Mass spectrometry (ESI: [M+1]+^+) further validates molecular weight .

Q. How can NMR spectroscopy distinguish between positional isomers in N3-substituted indazole derivatives?

  • Methodological Answer : 1H^1H NMR analysis focuses on coupling patterns and chemical shifts. For instance, the methoxybenzyl group's aromatic protons (e.g., para-substituted protons at δ6.98\delta \sim 6.98 ppm, J = 8.8 Hz) and indazole NH signals (δ>10\delta > 10 ppm) help differentiate N3-substituted isomers from N1/N2 analogs. 13C^{13}C NMR further resolves quaternary carbons, such as the indazole C3 (δ140\delta \sim 140 ppm) and methoxy-attached aromatic carbons (δ160\delta \sim 160 ppm) .

Q. What safety precautions are critical when handling this compound during synthesis?

  • Methodological Answer : Due to potential toxicity and reactivity of aromatic amines, use fume hoods and personal protective equipment (PPE). Refer to safety data sheets (SDS) for structurally similar compounds (e.g., 1-benzyl-3-substituted indazoles), which recommend avoiding inhalation, using inert atmospheres for reactions, and disposing of waste via halogen-free solvents .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability of this compound analogs?

  • Methodological Answer : X-ray diffraction of related triazole-diamine compounds reveals dihedral angles between aromatic rings (e.g., 54.8° between phenyl and triazole planes) and hydrogen-bonding networks (e.g., N–H⋯O interactions) that stabilize crystal packing. These features suggest that steric hindrance from the methoxy group and intermolecular H-bonding (e.g., N5–H5B⋯O2) may influence solubility and thermal stability .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions in activity (e.g., antimitotic vs. antiviral effects) may arise from purity variations or solvent-dependent aggregation. Validate compound purity via HPLC (>95%) and control for solvent effects (e.g., DMSO vs. aqueous buffers). Compare results with structurally validated analogs (e.g., N3-(4-fluorophenyl)-1H-triazole-3,5-diamine) to isolate substituent-specific effects .

Q. How can computational modeling optimize the compound's binding affinity for target proteins?

  • Methodological Answer : Perform docking studies using crystal structures of target proteins (e.g., tubulin or kinase domains). Focus on the methoxybenzyl group's orientation relative to hydrophobic pockets and hydrogen-bonding potential of the diamine moiety. MD simulations can assess conformational flexibility, while QSAR models correlate substituent electronegativity (e.g., -OCH3_3 vs. -F) with activity .

Q. What analytical techniques resolve degradation products during stability studies?

  • Methodological Answer : Accelerated stability testing under heat/light exposure, followed by LC-MS/MS, identifies major degradation pathways (e.g., demethylation of the methoxy group or indazole ring oxidation). Use isotopic labeling (e.g., 13C^{13}C-methoxy) to track degradation kinetics. Compare with NIST-validated reference spectra for fragmentation patterns .

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